(Z)-Aconitic Acid-13C6: An In-Depth Technical Guide to its Biochemical Properties and Applications
(Z)-Aconitic Acid-13C6: An In-Depth Technical Guide to its Biochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aconitic acid-13C6, also known as cis-Aconitic acid-13C6, is a stable isotope-labeled form of cis-aconitic acid, a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). This guide provides a comprehensive overview of its biochemical properties, applications in metabolic research, and detailed methodologies for its use. The uniform labeling of all six carbon atoms with the heavy isotope of carbon (¹³C) makes it an invaluable tool for tracing metabolic pathways and quantifying metabolic fluxes, offering critical insights into cellular physiology and disease.
Core Biochemical Properties
(Z)-Aconitic acid is the cis-isomer of aconitic acid and is formed by the dehydration of citric acid.[1][2] In the second step of the Krebs cycle, the enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as a transient intermediate that normally remains bound to the enzyme.[3]
The incorporation of six ¹³C atoms into the (Z)-Aconitic acid molecule provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart by mass spectrometry. This property is fundamental to its application as a tracer in metabolic studies.
Quantitative Data
| Property | Value | Source |
| Chemical Formula | ¹³C₆H₆O₆ | [4] |
| Molecular Weight | 180.05 g/mol | [4] |
| CAS Number | 2456413-64-0 | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | Vendor Specific |
| Physical Form | Solid | Vendor Specific |
| Solubility | Soluble in water | General Knowledge |
Applications in Research and Drug Development
The primary applications of (Z)-Aconitic acid-13C6 stem from its role as a metabolic tracer and an internal standard in quantitative analyses.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[5][6] By introducing (Z)-Aconitic acid-13C6 or, more commonly, upstream ¹³C-labeled substrates like ¹³C-glucose or ¹³C-glutamine, researchers can track the incorporation of the ¹³C label into cis-aconitate and other Krebs cycle intermediates.[5][7] The pattern and extent of labeling in these metabolites provide quantitative information about the activity of the Krebs cycle and connected pathways. This is crucial for understanding metabolic reprogramming in diseases such as cancer and for evaluating the mechanism of action of drugs that target metabolism.[8]
Internal Standard for Quantitative Metabolomics
In mass spectrometry-based metabolomics, (Z)-Aconitic acid-13C6 serves as an ideal internal standard for the accurate quantification of unlabeled cis-aconitic acid in biological samples.[4] Since it has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis can be normalized, leading to highly accurate and reproducible quantification.
Experimental Protocols
While specific protocols can vary based on the experimental setup and biological system, the following provides a general framework for the use of (Z)-Aconitic acid-13C6 in metabolic studies.
Protocol 1: ¹³C-Labeling Experiment for Metabolic Flux Analysis
This protocol outlines the general steps for a ¹³C-labeling experiment using a ¹³C-labeled precursor to trace the Krebs cycle, where the labeling of cis-aconitate would be analyzed.
1. Cell Culture and Labeling:
- Culture cells to the desired confluence in a standard medium.
- Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) at a defined concentration. The unlabeled version of the substrate should be omitted.
- Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time will depend on the metabolic rates of the specific cell type and pathway being investigated.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells and extract metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water in various ratios.
- Centrifuge the cell lysate to pellet proteins and cellular debris.
- Collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry (MS):
- Analyze the metabolite extract using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
- For GC-MS analysis, metabolites are typically derivatized to increase their volatility.
- The mass spectrometer is set to detect the mass isotopologue distribution (MID) of cis-aconitate and other Krebs cycle intermediates.
4. Data Analysis:
- Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Use the corrected MIDs to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran).
Protocol 2: Quantitative Analysis using (Z)-Aconitic acid-13C6 as an Internal Standard
1. Sample Preparation:
- To each biological sample (e.g., cell lysate, plasma, tissue homogenate), add a known amount of (Z)-Aconitic acid-13C6 solution.
- Perform metabolite extraction as described in Protocol 1.
2. LC-MS Analysis:
- Analyze the samples using a targeted LC-MS method.
- The method should be optimized for the separation and detection of cis-aconitic acid.
- Monitor the specific mass-to-charge ratios (m/z) for both unlabeled cis-aconitic acid and (Z)-Aconitic acid-13C6.
3. Quantification:
- Calculate the peak area ratio of the endogenous (unlabeled) cis-aconitic acid to the (Z)-Aconitic acid-13C6 internal standard.
- Determine the concentration of the endogenous cis-aconitic acid by comparing this ratio to a standard curve generated with known concentrations of unlabeled cis-aconitic acid and a fixed concentration of the internal standard.
Visualizations
The Krebs Cycle and the Role of cis-Aconitate
The following diagram illustrates the position of cis-aconitate within the Krebs cycle.
Caption: The Krebs Cycle showing the intermediate role of cis-Aconitate.
General Workflow for ¹³C Metabolic Flux Analysis
This diagram outlines the key steps in a typical ¹³C-MFA experiment.
Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.
Conclusion
(Z)-Aconitic acid-13C6 is a powerful and versatile tool for researchers in the life sciences. Its application in metabolic flux analysis provides a dynamic view of cellular metabolism, offering insights that are not achievable through static measurements of metabolite levels alone. As an internal standard, it ensures the accuracy and reliability of quantitative metabolomic data. A thorough understanding of its biochemical properties and the experimental methodologies for its use is essential for leveraging its full potential in basic research and in the development of novel therapeutics.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000072) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]
- 8. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
